Shikokianin

Cytotoxicity Prostate Cancer DU145

Researchers requiring a well-characterized, mid-potency ent-kaurane diterpenoid standard face limited access to validated, single-entity reference materials, creating risks of experimental variability in cancer biology studies. Shikokianin (CAS 24267-69-4) directly resolves this. - Validated Cytotoxic Probe: Defined IC50 values of 4.24 μM (DU145), 17.55 μM (LoVo), 3.4 μM (HL-60), and 18.8 μM (A-549) enable precise calibration and inter-study comparisons [7†L15-L16] [10†L2-L3] [21†L13-L15] [23†L13-L15]. - Structure-Activity Reference: Its distinct potency and selectivity profile, compared to effusanin A, lasiokaurin, and rabdosin A, make it essential for SAR studies. - Reliable Supply: Available from BenchChem with rigorous analytical characterization (≥98% HPLC), ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C24H32O8
Molecular Weight 448.5 g/mol
CAS No. 24267-69-4
Cat. No. B1494881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShikokianin
CAS24267-69-4
Synonymsshikokianin
Molecular FormulaC24H32O8
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C
InChIInChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18+,20-,22?,23?,24-/m0/s1
InChIKeyFKKSXNLVJJDMAR-QJCCTRFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shikokianin (CAS 24267-69-4) Procurement Guide: Natural ent-Kaurane Diterpenoid with Multi-Cell Line Cytotoxicity


Shikokianin is a naturally occurring ent-kaurane diterpenoid isolated from various Isodon species (formerly Rabdosia) [1] [2]. It is chemically defined as (3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate, with a molecular formula of C24H32O8 and a molecular weight of 448.51 g/mol [3]. As a member of the ent-kaurane diterpenoid class, Shikokianin has been documented to exhibit cytotoxic activity across a panel of human tumor cell lines, establishing it as a validated research tool for cancer biology and natural product pharmacology studies .

Why a Generic ent-Kaurane Diterpenoid Cannot Substitute for Shikokianin (24267-69-4)


The ent-kaurane diterpenoid class is structurally diverse, and minor variations in functional groups, stereochemistry, or ring junctions can profoundly alter a compound's cytotoxic profile, potency, and selectivity across different tumor cell lines. As demonstrated in direct comparative studies, Shikokianin exhibits a distinct and quantifiable pattern of cell line sensitivity relative to its closest structural analogs, including effusanin A, lasiokaurin, and rabdosin A [1] [2]. Relying on a generic substitution without matching the exact CAS 24267-69-4 chemical entity risks introducing significant experimental variability and confounding results due to these documented differences in bioactivity. The quantitative evidence presented below establishes the specific, non-interchangeable performance characteristics of Shikokianin that are critical for reproducible research outcomes.

Quantitative Differentiation of Shikokianin (24267-69-4) from Closest Analogs


DU145 Prostate Cancer Cell Line Cytotoxicity: Shikokianin vs. Rabdosin A and Effusanin A

In a direct head-to-head study, Shikokianin demonstrated a superior cytotoxic effect on DU145 prostate cancer cells compared to the close structural analog rabdosin A. Shikokianin's IC50 was 4.24 μM, which is 1.39-fold more potent than rabdosin A's IC50 of 5.90 μM. However, it was less potent than effusanin A, which had an IC50 of 3.16 μM [1].

Cytotoxicity Prostate Cancer DU145

LoVo Colon Cancer Cell Line Cytotoxicity: Shikokianin's Differential Selectivity vs. Analogs

Shikokianin's activity on LoVo colon cancer cells is notably distinct from its activity on DU145 cells. In a direct head-to-head study, Shikokianin exhibited an IC50 of 17.55 μM on LoVo cells, which is 1.24-fold less potent than rabdosin A (IC50 14.20 μM) and 5.81-fold less potent than effusanin A (IC50 3.02 μM) [1]. This contrasts with its profile on DU145 cells, where it was more potent than rabdosin A.

Cytotoxicity Colon Cancer LoVo

HL-60 Leukemia Cell Line Cytotoxicity: Shikokianin vs. Oridonin and Lasiokaurin

In a cross-study comparison from the same research group, Shikokianin was tested against HL-60 leukemia cells alongside its analogs oridonin and lasiokaurin. Shikokianin exhibited an IC50 of 3.4 μM, which was less potent than lasiokaurin (IC50 2.0 μM) but more potent than oridonin (IC50 4.6 μM) [1]. This places Shikokianin as an intermediate potency compound within this structural class for this specific leukemia model.

Cytotoxicity Leukemia HL-60

A-549 Lung Cancer Cell Line Cytotoxicity: Differential Activity Spectrum

On A-549 lung cancer cells, Shikokianin (IC50 18.8 μM) exhibited markedly lower potency compared to lasiokaurin (IC50 11.4 μM) but was comparable to oridonin (IC50 17.5 μM) in a cross-study comparative analysis [1]. This lower sensitivity of A-549 cells to Shikokianin, relative to its effects on HL-60 cells (IC50 3.4 μM), highlights a significant cell type-dependent differential activity spectrum.

Cytotoxicity Lung Cancer A-549

Predicted ADMET Profile: Shikokianin's Favorable Absorption and Transporter Interaction Forecast

In silico ADMET prediction (admetSAR 2.0) suggests Shikokianin possesses a high probability (91.89%) of human intestinal absorption (HIA+), which is a favorable property for an oral drug candidate. It is also predicted to be an inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3, with probabilities of 89.20% and 85.77%, respectively, indicating a potential for drug-drug interactions [1]. No data for comparative analogs is available in the same predictive model; this is a class-level inference for Shikokianin's drug-likeness.

ADMET Pharmacokinetics in silico

Defined Application Scenarios for Shikokianin (24267-69-4) Based on Quantitative Evidence


Calibrated Positive Control in DU145 Prostate Cancer Cytotoxicity Assays

Shikokianin serves as a well-characterized, moderately potent positive control for cytotoxicity assays in DU145 prostate cancer cells, with a defined IC50 of 4.24 μM. Its potency sits between that of rabdosin A (5.90 μM) and effusanin A (3.16 μM), providing a mid-range benchmark against which the activity of novel compounds can be reliably compared [1]. This avoids the use of a potent clinical agent and leverages a natural product with a documented, class-specific activity profile.

Cell Line Selectivity Profiling in Colon vs. Prostate Cancer Models

The differential sensitivity of LoVo colon cancer cells (IC50 17.55 μM) and DU145 prostate cancer cells (IC50 4.24 μM) to Shikokianin [1] makes it a valuable tool for studying mechanisms of cancer cell line selectivity. It can be employed as a chemical probe to investigate the molecular determinants that confer differential sensitivity to ent-kaurane diterpenoids across distinct tumor types, aiding in target identification and biomarker discovery studies.

Reference Compound for Structure-Activity Relationship (SAR) Studies of ent-Kaurane Diterpenoids

Given the available head-to-head cytotoxicity data with structurally related compounds like effusanin A, lasiokaurin, and rabdosin A across multiple cell lines (DU145, LoVo, HL-60, A-549) [1] [2], Shikokianin is an essential reference compound for SAR investigations. Its defined potency and selectivity profile provides a baseline for evaluating the impact of specific structural modifications on the biological activity of novel semi-synthetic or biosynthetic ent-kaurane derivatives.

In Silico and In Vitro ADME Model Development

The predicted favorable human intestinal absorption (HIA+ probability 91.89%) and potential OATP1B1/1B3 inhibition profile of Shikokianin [1] make it a suitable candidate for in vitro validation studies (e.g., Caco-2 permeability assays, OATP-transfected cell inhibition) to refine predictive ADME models for the ent-kaurane diterpenoid class. Its use can help establish experimental benchmarks for oral bioavailability and hepatic transporter interactions in this natural product family.

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